![molecular formula C22H23FN4O3 B2999131 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide CAS No. 941970-34-9](/img/structure/B2999131.png)
2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide” is a complex organic molecule. It is related to the compound “2-{8-BENZYL-2,4-DIOXO-1,3,8-TRIAZASPIRO[4.5]DECAN-3-YL}ACETIC ACID HYDROCHLORIDE” which has a molecular formula of C16H20ClN3O4 and a molecular weight of 353.8 .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name. It contains a triazaspiro[4.5]decane core, which is a type of spirocyclic compound (a compound with two or more rings that share a single atom). This core is substituted with various functional groups, including a benzyl group, a dioxo group, and an acetamide group .Wissenschaftliche Forschungsanwendungen
NK2 Receptor Antagonism
One of the pivotal applications of derivatives similar to the compound is as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds have demonstrated significant affinities in rat colon binding assays and have shown to be effective NK2 receptor antagonists in guinea pig trachea, exhibiting a thousand-fold selectivity for NK2 receptors over NK1. They also showed long-lasting antagonist activity against NK2 receptor agonist-induced bronchoconstriction in anesthetized guinea pigs (Smith et al., 1995).
ORL1 Receptor Agonism
Derivatives of the compound have been discovered as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These derivatives exhibit high affinity for the human ORL1 receptor and moderate to good selectivity versus opioid receptors, behaving as full agonists in biochemical assays. This underscores their potential in developing new classes of molecules targeting the ORL1 receptor for therapeutic purposes (Röver et al., 2000).
Antiviral Activity
The spirothiazolidinone scaffold, related to the core structure of the compound, has been utilized to develop new classes of antiviral molecules. Specific derivatives have shown strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the versatility of this scaffold in achieving antiviral properties (Apaydın et al., 2020).
Antipsychotic Potential
Compounds with a similar core structure have been evaluated for their antipsychotic profiles in biochemical and behavioral pharmacological test models. They have shown promise in tests predictive of antipsychotic efficacy with a reduced propensity for neurological side effects, suggesting potential applications in developing antipsychotic medications (Wise et al., 1985).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-17-6-8-18(9-7-17)24-19(28)15-27-20(29)22(25-21(27)30)10-12-26(13-11-22)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKBAZJXSRCCQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.